molecular formula C15H13ClN2O4 B5573416 2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide

2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide

Cat. No.: B5573416
M. Wt: 320.73 g/mol
InChI Key: LJIUCHQZZCCHDI-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C15H13ClN2O4 and its molecular weight is 320.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0563846 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

The study of the reductive chemistry of nitrobenzamide derivatives, such as "5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide," has revealed their potential as bioreductive drugs with selective toxicity for hypoxic cells. This selectivity is attributed to the oxygen-inhibited enzymatic reduction of nitro groups to corresponding amines or hydroxylamines, which is central to their mechanism of action against hypoxic tumor cells (Palmer et al., 1995).

Crystal Structure and Biological Activity

The synthesis and analysis of the crystal structure of "4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide" have contributed to understanding the structure-property relationships and antitumor activity. The compound's crystal structure, analyzed through various spectroscopic methods and density functional theory calculations, has shown significant biological activity against several cancer cell lines, highlighting its potential in cancer research (He et al., 2014).

Gastroprokinetic Activity

Research on derivatives of 4-amino-5-chloro-2-ethoxybenzamides, including studies on six- and seven-membered heteroalicycles, has explored their potential as gastroprokinetic agents. These compounds have been evaluated for their ability to enhance gastric emptying, contributing to potential treatments for gastrointestinal motility disorders (Morie et al., 1995).

Modification for Improved Biological Effect

The modification of "5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide" to form water-soluble ammonium salts has been explored to retain the antihelminthic effect while improving pharmacophoric groups' stability. Such chemical modifications aim to enhance the biological effectiveness of the compound, particularly in antihelminthic applications (Galkina et al., 2014).

Antidiabetic Agent Development

Studies on the synthesis of "2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives" have investigated their potential as antidiabetic agents. These compounds have been evaluated for their inhibitory activity against α-glucosidase, with molecular docking and dynamic simulation studies supporting their efficacy. This research underscores the compound's role in developing new treatments for diabetes (Thakral et al., 2020).

Properties

IUPAC Name

2-chloro-N-(4-ethoxyphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-2-22-12-6-3-10(4-7-12)17-15(19)13-9-11(18(20)21)5-8-14(13)16/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIUCHQZZCCHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.